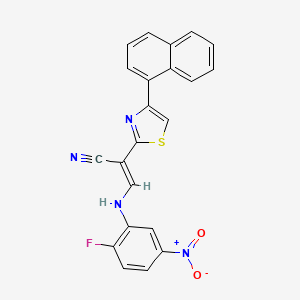
(E)-3-((2-fluoro-5-nitrophenyl)amino)-2-(4-(naphthalen-1-yl)thiazol-2-yl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-((2-fluoro-5-nitrophenyl)amino)-2-(4-(naphthalen-1-yl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C22H13FN4O2S and its molecular weight is 416.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (E)-3-((2-fluoro-5-nitrophenyl)amino)-2-(4-(naphthalen-1-yl)thiazol-2-yl)acrylonitrile is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound's structure can be broken down as follows:
- Acrylonitrile Backbone : The acrylonitrile moiety is known for its role in various biological activities.
- Thiazole Ring : This heterocyclic component contributes to the compound's pharmacological properties.
- Fluoro-Nitrophenyl Group : The presence of fluorine and nitro groups enhances the lipophilicity and potential reactivity of the compound.
Biological Activity Overview
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. The mechanisms through which these compounds exert their effects include:
- Cell Cycle Arrest : Many acrylonitrile derivatives cause cell cycle arrest in cancer cells, leading to apoptosis.
- Inhibition of Angiogenesis : Some studies have reported that these compounds inhibit angiogenesis, a critical process in tumor growth and metastasis.
- Selective Cytotoxicity : Certain derivatives show selective cytotoxic effects on cancer cells compared to normal cells, which is essential for minimizing side effects during treatment.
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of thiazole-containing acrylonitriles, including derivatives similar to our compound. The results showed that these compounds could induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The most potent analogs demonstrated GI50 values in the low micromolar range, indicating strong cytotoxicity against tumor cells while sparing normal cells .
Case Study 2: Mechanistic Insights
Further investigation into the mechanism revealed that these compounds might act through the aryl hydrocarbon receptor (AhR) pathway. Compounds exhibiting high selectivity over normal cells were found to activate AhR, leading to increased expression of genes involved in apoptosis .
Structure-Activity Relationship (SAR)
The SAR analysis of acrylonitrile derivatives highlights several key features that influence their biological activity:
| Structural Feature | Influence on Activity |
|---|---|
| Presence of Fluorine | Increases lipophilicity and potency |
| Thiazole Ring | Essential for cytotoxic activity |
| Nitro Group | Enhances electron-withdrawing properties, increasing reactivity |
Compounds with a thiazole ring and electron-withdrawing groups like nitro or fluoro substituents showed enhanced anticancer activity compared to those lacking these features .
属性
IUPAC Name |
(E)-3-(2-fluoro-5-nitroanilino)-2-(4-naphthalen-1-yl-1,3-thiazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13FN4O2S/c23-19-9-8-16(27(28)29)10-20(19)25-12-15(11-24)22-26-21(13-30-22)18-7-3-5-14-4-1-2-6-17(14)18/h1-10,12-13,25H/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPDGMZAHFRLKX-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)C(=CNC4=C(C=CC(=C4)[N+](=O)[O-])F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)/C(=C/NC4=C(C=CC(=C4)[N+](=O)[O-])F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













